Welcome to the BenchChem Online Store!
molecular formula C9H19NO2 B3301169 Ethyl 3-amino-5-methylhexanoate CAS No. 90726-94-6

Ethyl 3-amino-5-methylhexanoate

Cat. No. B3301169
M. Wt: 173.25 g/mol
InChI Key: KYJZDENXIPFFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07626034B2

Procedure details

Ru(OCOCH3)2((R)-dm-binap)(5.5 mg, 0.058 mmol), ethyl 5-methyl-3-oxo-hexanoate (500 mg, 2.903 mmol), ammonium acetate (224 mg, 2.903 mmol) and ethanol (2.5 mL) were placed in a 2.5 mL-stainless autoclave under atmosphere of nitrogen, and the mixture was further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours. After completion of the reaction, the solvent was removed by evaporation in vacuo and the residue was purified by column chromatography on silica gel (eluent:hexane ethyl acetate/triethylamine=50/50/5) to give ethyl (−)-3-amino-5-methylhexanoate (175 mg) as a colorless oil in 35.0% yield. The resulting ethyl (−)-3-amino-5-methylhexanoate was converted into ethyl 3-(4-nitrobenzoylamino)-5-methylhexanoate, and the enantiomeric excess of the product was found to be 97.3% ee by HPLC analysis using a CHIRALCEL OD-H column.
[Compound]
Name
Ru(OCOCH3)2((R)-dm-binap)
Quantity
5.5 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
224 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[CH2:3][C:4](=O)[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].C([O-])(=O)C.[NH4+:17]>C(O)C>[NH2:17][CH:4]([CH2:3][CH:2]([CH3:12])[CH3:1])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2|

Inputs

Step One
Name
Ru(OCOCH3)2((R)-dm-binap)
Quantity
5.5 mg
Type
reactant
Smiles
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
CC(CC(CC(=O)OCC)=O)C
Step Three
Name
Quantity
224 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent:hexane ethyl acetate/triethylamine=50/50/5)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC(CC(=O)OCC)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.